3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((5-(o-tolyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-11-6-3-4-7-13(11)16-20-15(22-26-16)10-23-9-5-8-14(18(23)24)17-19-12(2)21-25-17/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVXKGITJAPISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CN3C=CC=C(C3=O)C4=NC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((5-(o-tolyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a derivative of oxadiazole and pyridine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and structural features:
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4O3 |
| Molecular Weight | 298.30 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
Biological Activity Overview
Compounds containing the 1,2,4-oxadiazole moiety are known for a wide range of biological activities including:
- Anticancer Activity : Research indicates that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain oxadiazole derivatives can inhibit the growth of human colon adenocarcinoma and breast cancer cells with IC50 values in the micromolar range .
- Antimicrobial Properties : Oxadiazole derivatives have demonstrated antibacterial and antifungal activities. A study highlighted that compounds similar to the one showed effectiveness against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some oxadiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX) enzymes .
The mechanisms through which oxadiazole derivatives exert their biological effects include:
- Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in cancer cell proliferation and inflammation. For example, they can inhibit histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play critical roles in tumor growth and metastasis .
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases .
Anticancer Activity
In a study evaluating various oxadiazole derivatives for anticancer activity, it was found that specific compounds exhibited potent cytotoxicity against multiple cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(3-methyl-1,2,4-oxadiazol-5-yl) derivative | MCF7 (breast cancer) | 0.275 |
| 5-(o-tolyl)-1,2,4-oxadiazol derivative | A549 (lung cancer) | 0.417 |
These findings suggest that modifications to the oxadiazole ring can enhance anticancer properties significantly .
Antimicrobial Activity
Another study focused on the antibacterial effects of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The most active compounds demonstrated MIC values comparable to standard antibiotics like gentamicin:
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 3-(3-methyl-1,2,4-oxadiazol) derivative | S. aureus | 32 |
| 5-(o-tolyl)-1,2,4-oxadiazol derivative | E. coli | 64 |
This indicates a promising potential for these compounds in treating bacterial infections .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that certain oxadiazole derivatives can inhibit the growth of human colon adenocarcinoma and breast cancer cells. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(3-methyl-1,2,4-oxadiazol-5-yl) derivative | MCF7 (breast) | 0.275 |
| 5-(o-tolyl)-1,2,4-oxadiazol derivative | A549 (lung) | 0.417 |
These findings suggest that modifications to the oxadiazole ring can significantly enhance anticancer properties.
Antimicrobial Activity
Oxadiazole derivatives have also demonstrated promising antibacterial and antifungal activities. A study focused on the antibacterial effects of similar compounds against Staphylococcus aureus and Escherichia coli yielded the following results:
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 3-(3-methyl-1,2,4-oxadiazol) derivative | S. aureus | 32 |
| 5-(o-tolyl)-1,2,4-oxadiazol derivative | E. coli | 64 |
These results indicate a potential for these compounds in treating bacterial infections.
Anti-inflammatory Effects
Some oxadiazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX) enzymes. This mechanism is crucial for developing new anti-inflammatory drugs.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated various oxadiazole derivatives for anticancer activity and found that specific compounds exhibited potent cytotoxicity against multiple cancer cell lines.
- Antimicrobial Study : Research published in European Journal of Medicinal Chemistry demonstrated the effectiveness of oxadiazole derivatives against resistant strains of bacteria, supporting their potential use as novel antibiotics.
- Inflammation Study : A paper in Bioorganic & Medicinal Chemistry Letters reported on the anti-inflammatory properties of certain oxadiazole derivatives by demonstrating their ability to inhibit COX enzymes effectively.
Q & A
Q. Example Workflow :
Synthesize 3-methyl-1,2,4-oxadiazole-5-carboxylic acid via cyclization of amidoximes with acetic anhydride.
Couple with 2-hydroxypyridine using DCC/DMAP in dichloromethane.
Alkylate the pyridinone nitrogen with 5-(chloromethyl)-5-(o-tolyl)-1,2,4-oxadiazole in acetonitrile under reflux .
Basic: How to characterize the compound using spectroscopic and chromatographic methods?
Methodological Answer:
Spectroscopic Analysis :
- NMR : Use DMSO-d₆ or CDCl₃ to resolve signals from oxadiazole (δ 8.1–8.3 ppm for aromatic protons) and pyridinone (δ 6.5–7.2 ppm). ¹³C NMR identifies carbonyl carbons (δ 165–175 ppm) .
- FTIR : Key peaks include C=O stretch (1680–1720 cm⁻¹) and C-N-C oxadiazole vibrations (1230–1280 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns of oxadiazole and pyridinone moieties .
Q. Chromatographic Purity :
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (20% → 80% over 20 min). Monitor at 254 nm for optimal detection .
Basic: What are the recommended conditions for assessing in vitro biological activity?
Q. Methodological Answer :
- Antimicrobial Assays :
- Enzyme Inhibition : For kinase or protease targets, employ fluorescence-based assays (e.g., ATPase-Glo™) with 10 µM compound concentration and 1 hr incubation .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer :
Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., o-tolyl vs. phenyl groups) on activity .
Assay Standardization : Re-test the compound under uniform conditions (e.g., pH 7.4 PBS, 37°C) with positive controls (e.g., ciprofloxacin for antimicrobial studies) .
Metabolic Stability : Evaluate hepatic microsome stability (human/rat) to identify rapid degradation as a confounding factor .
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PyRx to model interactions with target proteins (e.g., E. coli DNA gyrase). Parameterize oxadiazole rings as rigid scaffolds .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict activity cliffs .
Key Interaction :
The 3-methyloxadiazole group forms π-π stacking with Tyr-109 of DNA gyrase, while the pyridinone oxygen hydrogen-bonds with Asp-81 .
Advanced: How to optimize stability under varying pH and temperature?
Q. Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1.2–9.0) at 37°C for 24 hrs. Monitor degradation via HPLC. Oxadiazoles are prone to hydrolysis at pH < 3 .
- Thermal Stability : Use TGA/DSC to identify decomposition points (>200°C typical for oxadiazoles). Store lyophilized samples at -20°C .
- Light Sensitivity : Conduct ICH Q1B photostability testing. Protect from UV light using amber glass .
Q. Methodological Answer :
- Prodrug Design : Introduce phosphate or hemisuccinate groups at the pyridinone oxygen .
- Co-crystallization : Use co-formers like saccharin to improve aqueous solubility (e.g., 2.8 mg/mL → 14.5 mg/mL) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
